

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Doxofylline

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Compound of Interest

Compound Name: Paxiphylline D

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on available research for "Doxofylline." The initial request for "**Paxiphylline D**" yielded no relevant results, suggesting a possible misspelling. This document proceeds under the assumption that the intended subject of inquiry is Doxofylline.

Introduction

Doxofylline is a novel methylxanthine derivative utilized as a bronchodilator for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Chemically, it is distinguished from theophylline by the presence of a dioxolane group at the N7 position.[3][4] This structural modification is believed to contribute to its improved safety profile, particularly the reduced incidence of cardiovascular and central nervous system side effects commonly associated with theophylline.[3][5] This guide provides a comprehensive overview of the current understanding of Doxofylline's pharmacokinetics and metabolism, intended for professionals in the field of drug development and research.

Pharmacokinetics

Doxofylline exhibits distinct pharmacokinetic properties characterized by rapid absorption and extensive metabolism. Its pharmacokinetic profile can be influenced by the route of

administration and demonstrates some inter-individual and ethnic variability.[5][6]

Absorption: Following oral administration, Doxofylline is rapidly absorbed from the gastrointestinal tract.[7][8] Peak plasma concentrations are typically reached within one hour after oral intake.[3] The absolute bioavailability of orally administered Doxofylline is approximately 62.6%.[3][9]

Distribution: Doxofylline is distributed throughout the body with an apparent volume of distribution of about 1 L/kg.[3][8] Plasma protein binding is approximately 48% at a physiological pH of 7.4.[1][3] Following intravenous administration, Doxofylline follows a bi-compartmental model with a very short distribution phase.[3][6]

Metabolism: Doxofylline undergoes extensive hepatic metabolism, which accounts for approximately 90% of its total clearance.[1][3][9] The primary and only detectable circulating metabolite is hydroxyethyltheophylline (β -HET).[3][5][9] This metabolite is considered to be pharmacologically inactive.[1][9][10] An important characteristic of Doxofylline is its lack of interference with cytochrome P450 enzymes such as CYP1A2, CYP2E1, and CYP3A4, which reduces the potential for drug-drug interactions compared to theophylline.[4][5]

Excretion: The primary route of elimination for Doxofylline and its metabolite is through the kidneys. However, due to extensive metabolism, less than 4% of an orally administered dose is excreted as the unchanged drug in the urine.[1][3][9]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Doxofylline from various studies.

Table 1: Single-Dose Pharmacokinetics of Doxofylline

Parameter	Administration Route	Dose	Population	Value	Reference(s)
Tmax (Time to Peak Concentration)	Oral	400 mg	Adults with Chronic Bronchitis	1.19 ± 0.19 hours	[9][10]
Oral	Tablets	Healthy Volunteers	~1 hour	[3]	
Cmax (Peak Plasma Concentration)	Oral	400 mg (twice daily for 5 days)	Adults with Chronic Bronchitis	15.21 ± 1.73 µg/mL	[6]
Oral	400 mg (twice daily for 5 days)	Adults with Chronic Bronchitis	5.78 to 20.76 µg/mL	[9][10]	
t½ (Elimination Half-Life)	Intravenous	100 mg	Adults with Chronic Bronchitis	1.83 ± 0.37 hours	[6][9]
Intravenous	100 mg	Healthy Volunteers	~65 minutes (range: 40-96 min)	[3]	
Bioavailability	Oral	-	Healthy Volunteers	~62.6%	[3][9]
Volume of Distribution (Vd)	Intravenous	100 mg	Healthy Volunteers	~1 L/kg	[3][8]
Plasma Clearance	Intravenous	100 mg	Healthy Volunteers	444 to 806 mL/min	[3]

Table 2: Multiple-Dose Pharmacokinetics of Doxofylline

Parameter	Administration Route	Dose	Population	Value	Reference(s)
$t_{1/2}$ (Elimination Half-Life)	Oral	400 mg (twice daily for 5 days)	Adults with Chronic Bronchitis	7.01 ± 0.80 hours	[5][6][9]
Oral	Long-term treatment	-	8-10 hours	[3]	
Steady State	Repeated administrations	-	-	Reached in ~4 days	[3]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the pharmacokinetic evaluation of Doxofylline.

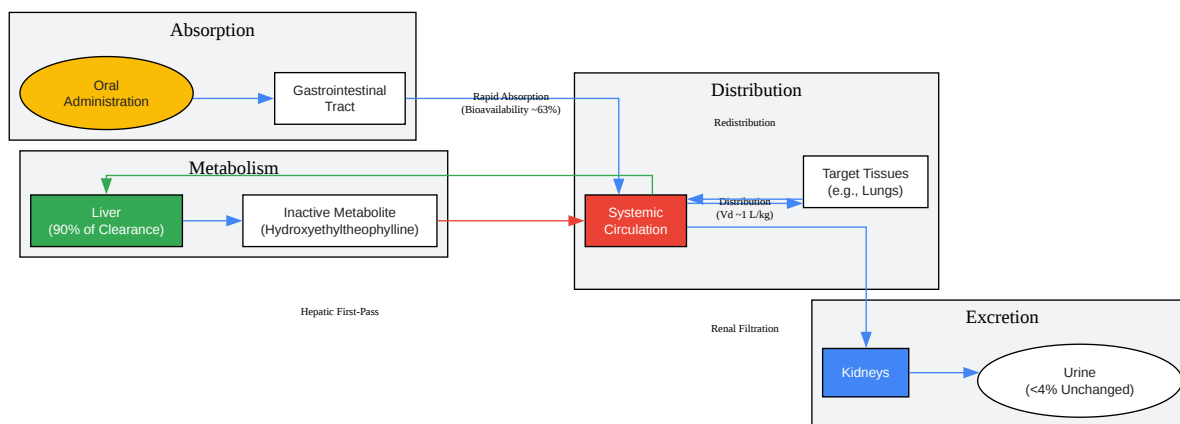
1. Oral and Intravenous Pharmacokinetic Study in Patients with Chronic Bronchitis

- Objective: To determine the serum concentrations and pharmacokinetic profile of Doxofylline after single intravenous and multiple oral doses.[6]
- Study Design:
 - Intravenous Arm: Six non-smoking, fasting patients with chronic bronchitis received a single 100 mg dose of Doxofylline administered over 10 minutes.[6]
 - Oral Arm: Eight non-smoking, fasting patients with chronic bronchitis received 400 mg of Doxofylline orally twice daily for 5 days.[6]
- Sample Collection: Blood samples were collected at various time points to determine serum Doxofylline concentrations.
- Analytical Method: Serum Doxofylline concentrations were quantified using high-performance liquid chromatography (HPLC) following solid-phase extraction.[6]

2. UPLC-MS/MS Method for Doxofylline Quantification in Human Plasma

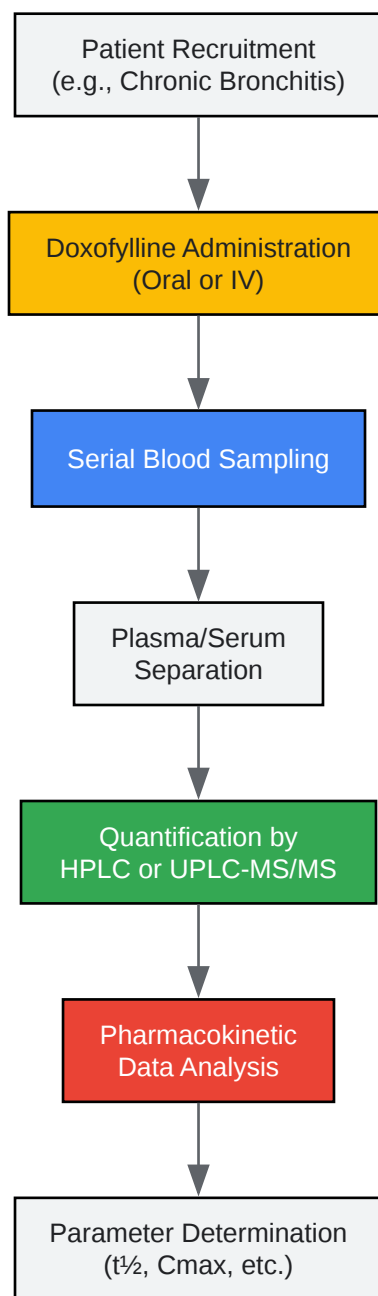
- Objective: To develop and validate a rapid and sensitive method for the determination of Doxofylline in human plasma for pharmacokinetic studies.[\[11\]](#)
- Method: Ultra-high performance liquid chromatography combined with mass spectrometry (UPLC-MS/MS).[\[11\]](#)
- Sample Preparation: Doxophylline-d4 was used as an internal standard.
- Chromatography:
 - Column: Kinetex-C18 (EVO 100Å, 50 × 2.1 mm, 5 µm).[\[11\]](#)
 - Mobile Phase: A gradient elution with 0.3% formic acid in water (A) and 90% acetonitrile solution with 0.3% formic acid (B).[\[11\]](#)
 - Total Run Time: 2.6 minutes.[\[11\]](#)
- Mass Spectrometry:
 - Mode: Multiple reaction monitoring (MRM).[\[11\]](#)
 - Transitions: m/z 267.000 → 181.000 for Doxofylline and m/z 271.200 → 181.100 for the internal standard.[\[11\]](#)
- Validation: The method was validated for linearity, accuracy, and precision over a concentration range of 20.0 to 16,000 ng/mL.[\[11\]](#)

Visualizations



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Caption: ADME pathway of Doxofylline.



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Caption: Typical workflow for a Doxofylline pharmacokinetic study.

Conclusion

Doxofylline presents a pharmacokinetic and metabolic profile that is advantageous in a clinical setting. Its rapid absorption, predictable metabolism into an inactive compound, and, most notably, its reduced interaction with the cytochrome P450 enzyme system, distinguish it from

older methylxanthines like theophylline. This results in a more favorable safety profile and a lower propensity for drug-drug interactions. The data summarized in this guide, derived from various clinical and analytical studies, provide a solid foundation for researchers and drug development professionals in their ongoing work with this important respiratory therapeutic agent. Further research could focus on population pharmacokinetics in diverse ethnic groups to further refine dosing strategies.

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